5-carbamoyl-1H-pyrrole-3-carboxylic acid

Description

BenchChem offers high-quality 5-carbamoyl-1H-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-carbamoyl-1H-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-carbamoyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5(9)4-1-3(2-8-4)6(10)11/h1-2,8H,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLHXSJAELVZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246548 | |

| Record name | 5-(Aminocarbonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118787-01-1 | |

| Record name | 5-(Aminocarbonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118787-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminocarbonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-carbamoyl-1H-pyrrole-3-carboxylic acid

Introduction: A Molecule of Duality and Potential

5-carbamoyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a five-membered aromatic pyrrole core. Its defining characteristic is the presence of two distinct functional groups: a carboxylic acid at the C3 position and a primary carboxamide (carbamoyl group) at the C5 position. This dual functionality imparts a unique physicochemical profile, making it a molecule of significant interest in medicinal chemistry and materials science. The carboxylic acid provides a key acidic center and a handle for forming salts or esters, while the carbamoyl group offers extensive hydrogen bonding capabilities.

A thorough understanding of its physicochemical properties—such as solubility, acidity (pKa), and lipophilicity (logP)—is paramount for its application in drug development. These parameters govern the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a potential therapeutic agent, influencing everything from formulation strategies to bioavailability and target engagement. This guide provides an in-depth analysis of these core properties, supported by established experimental protocols and theoretical considerations, to empower researchers in their scientific endeavors.

Core Molecular and Physical Characteristics

The foundational properties of a molecule provide the framework for understanding its behavior in more complex systems. For 5-carbamoyl-1H-pyrrole-3-carboxylic acid, these attributes are derived from its constituent atoms and their arrangement.

The molecular formula is C₆H₆N₂O₃ , and the molecular weight is 154.12 g/mol [1]. Based on analogous small heterocyclic carboxylic acids, the compound is expected to be a white to light-yellow crystalline solid at room temperature[2].

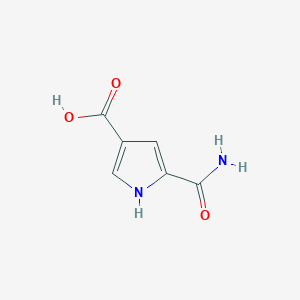

Structural Representation

The arrangement of the carboxylic acid and carbamoyl groups on the pyrrole ring dictates its electronic properties and potential for intermolecular interactions.

Caption: 2D structure of 5-carbamoyl-1H-pyrrole-3-carboxylic acid.

Data Summary Table

| Property | Value / Expected Value | Source / Rationale |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | White to light-yellow crystalline powder | Based on analogs[2] |

| Melting Point | Data not available; requires experimental determination. | - |

| Boiling Point | Likely to decompose before boiling. | Common for polyfunctional organic acids. |

| pKa (Carboxylic Acid) | ~4.4 | Estimated from pyrrole-3-carboxylic acid[2] |

| pKa (Pyrrole N-H) | > 16 | Estimated from pyrrole[3] |

| Water Solubility | Expected to be soluble. | Based on polar functional groups and analog data[2] |

Acidity, Lipophilicity, and Solubility

These three interconnected properties are critical predictors of a compound's pharmacokinetic behavior.

Acidity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. This molecule possesses two primary acidic protons: one on the carboxylic acid and one on the pyrrole nitrogen.

-

Carboxylic Acid pKa: The carboxylic acid group is the most significant acidic center. For the closely related pyrrole-3-carboxylic acid, the pKa is reported as 4.45[2]. The presence of the electron-withdrawing carbamoyl group at the 5-position is expected to slightly lower this value, making it a moderately strong organic acid. At physiological pH (~7.4), this group will be almost entirely deprotonated and exist as a carboxylate anion, which significantly enhances aqueous solubility.

-

Pyrrole N-H pKa: The N-H proton of the pyrrole ring is significantly less acidic, with a pKa of about 16.5 for unsubstituted pyrrole[3]. This means it requires a very strong base to be deprotonated and will remain in its protonated, neutral form under all physiological conditions.

This method provides a reliable, direct measurement of a compound's pKa values.

-

Preparation: Accurately weigh ~5-10 mg of 5-carbamoyl-1H-pyrrole-3-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but pKa values will be apparent (pKa*) and require correction.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.01 M NaOH).

-

Execution: Titrate the solution with the NaOH, recording the pH after each incremental addition of the titrant. Stir the solution continuously.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For a dicarboxylic acid, two inflection points may be observed. Specialized software can be used to calculate the pKa from the titration curve with high precision.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability and protein binding. It is quantified by the partition coefficient (P) between octan-1-ol and water.

While no experimental logP value for this specific molecule is readily available, its structure—containing three hydrogen bond donors (OH, NH, NH₂) and three acceptors (two C=O, one ring N)—suggests a relatively low logP, indicating hydrophilicity. The ionization of the carboxylic acid at pH 7.4 will further decrease the apparent partition coefficient (LogD₇.₄), driving the molecule into the aqueous phase.

This classic method is considered the gold standard for its direct measurement of partitioning.

-

Phase Preparation: Pre-saturate high-purity octan-1-ol with water and, separately, water with octan-1-ol by shaking them together for 24 hours and allowing the layers to separate. Use a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) for LogD determination.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that can be accurately measured by UV-Vis spectroscopy or HPLC.

-

Partitioning: Combine a known volume of the aqueous stock solution with a known volume of the pre-saturated octan-1-ol in a glass vessel. The volume ratio should be adjusted based on the expected LogP.

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from the aqueous phase and measure the concentration of the compound using a validated analytical method (e.g., HPLC-UV). The concentration in the octan-1-ol phase is determined by mass balance.

-

Calculation: LogP = log ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).

Caption: A streamlined workflow for the experimental determination of LogP.

Solubility

The presence of both a carboxylic acid and a carbamoyl group suggests significant potential for hydrogen bonding with water, predicting good aqueous solubility. The related pyrrole-3-carboxylic acid is described as soluble in water[2]. The additional polar carbamoyl group on the target molecule should further enhance this property. Solubility is expected to be highly pH-dependent, increasing dramatically at pH values above the carboxylic acid pKa due to the formation of the highly polar carboxylate salt. In organic solvents, it is likely to be most soluble in polar aprotic solvents like DMSO and DMF.

Spectroscopic Profile

Spectroscopic data provides an empirical fingerprint of a molecule's structure and electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[4].

-

N-H Stretch (Pyrrole & Amide): The pyrrole N-H stretch typically appears as a sharp peak around 3350 cm⁻¹[5]. The amide N-H₂ group will show two distinct bands (symmetric and asymmetric stretching) in the 3200-3400 cm⁻¹ range.

-

C=O Stretch (Carbonyls): This is a critical region. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) will appear at a lower frequency, typically 1670-1690 cm⁻¹, due to resonance[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Carboxylic Acid Proton (OH): A highly deshielded, broad singlet appearing far downfield, typically between 10-12 ppm. This signal will disappear upon exchange with D₂O[4].

-

Pyrrole Protons (CH & NH): The two protons on the aromatic ring will appear as doublets in the 6-7.5 ppm region. The pyrrole N-H proton often appears as a broad singlet around 11-12 ppm[5].

-

Amide Protons (NH₂): Two broad signals in the 7-8.5 ppm range, whose chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals in the deshielded region of the spectrum (160-180 ppm). The carboxylic acid carbon will typically be slightly more downfield than the amide carbon.

-

Pyrrole Carbons: Four signals corresponding to the aromatic carbons of the pyrrole ring, typically in the 100-140 ppm range.

-

Chemical Stability and Reactivity

The stability and reactivity of the molecule are dictated by the interplay of its aromatic core and functional groups.

-

Stability: Like many pyrroles, the compound may be sensitive to light and air, potentially leading to gradual darkening or polymerization over time[7]. The electron-withdrawing nature of the substituents may offer some stabilization against oxidative degradation compared to unsubstituted pyrrole. It is expected to be stable in acidic conditions but will readily form salts in basic conditions.

-

Reactivity: The molecule offers several sites for chemical modification, making it a versatile building block.

Caption: Major sites of chemical reactivity on the molecule.

Conclusion

5-carbamoyl-1H-pyrrole-3-carboxylic acid presents a fascinating case study in physicochemical properties. Its hydrophilic nature, driven by extensive hydrogen bonding capacity and an ionizable carboxylic acid group, suggests good aqueous solubility, a desirable trait for many pharmaceutical applications. The distinct acidic centers and multiple reactive sites make it a versatile scaffold for further chemical exploration. The data and protocols presented in this guide serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and the rational design of new chemical entities.

References

-

N-Tosyl-1H-pyrrole-3-carboxylic acid - ChemBK. (n.d.). Retrieved January 28, 2026, from [Link]

-

Pyrrole - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

1H-pyrrole-3-carboxylic acid - ChemSynthesis. (n.d.). Retrieved January 28, 2026, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. (2015). Retrieved January 28, 2026, from [Link]

-

(S)-1-Pyrroline-5-carboxylate | C5H7NO2 | CID 440162 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

5-(5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide | C22H27FN4O2 | CID 3086686 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central. Retrieved January 28, 2026, from [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2024). MDPI. Retrieved January 28, 2026, from [Link]

-

Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). PubMed. Retrieved January 28, 2026, from [Link]

-

Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. (n.d.). University of Cambridge. Retrieved January 28, 2026, from [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. Retrieved January 28, 2026, from [Link]

-

Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1 H -Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid. (n.d.). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

-

1 H NMR spectra of compound 3a. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Coupling Conditions for Pyrrole-3-Carboxamide Formation

Welcome to the technical support center for pyrrole-3-carboxamide synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into optimizing your coupling reactions. This resource is structured to help you troubleshoot common experimental issues and answer frequently asked questions, ensuring your syntheses are efficient, reproducible, and successful.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of pyrrole-3-carboxamides. Each issue is presented in a question-and-answer format, providing a logical path from problem to solution.

Question 1: My reaction is showing low or no product yield. What are the likely causes and how can I fix it?

Low or non-existent yield is a common frustration. The root cause typically lies in one of three areas: ineffective activation of the carboxylic acid, issues with the nucleophilic amine, or suboptimal reaction conditions.

Causality Analysis:

The formation of an amide bond requires the conversion of the relatively unreactive carboxylic acid into a highly reactive intermediate (an activated ester or similar species). This intermediate is then attacked by the amine nucleophile. A failure at any point in this sequence will lead to poor yields.

Systematic Troubleshooting Protocol:

-

Verify Reagent Quality: Ensure the pyrrole-3-carboxylic acid and the amine starting materials are pure and dry. Moisture can hydrolyze activated intermediates and coupling reagents. Ensure solvents are anhydrous, especially when using moisture-sensitive reagents.

-

Re-evaluate the Coupling Reagent: The choice of coupling reagent is critical.[1] If you are using a milder reagent like EDC alone, it may not be potent enough, especially for sterically hindered substrates.

-

Action: Switch to a more robust coupling reagent. Uronium/aminium salts like HATU or HBTU , or phosphonium salts like PyBOP , are generally more efficient. These reagents generate highly reactive OAt or OBt esters, which can significantly improve coupling efficiency.

-

-

Assess Carboxylic Acid Activation: The first step is the activation of the acid. If this step is inefficient, the reaction will not proceed.

-

Action: Consider adding an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure when using carbodiimides (e.g., EDC). These additives form active esters that are more reactive than the O-acylisourea intermediate and can suppress side reactions.[2] A pre-activation step, where the carboxylic acid, coupling reagent, and base are stirred for 15-30 minutes before adding the amine, can also be beneficial.[3]

-

-

Check the Base: The base plays a crucial role in neutralizing acidic byproducts and ensuring the amine remains deprotonated and nucleophilic.

-

Action: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[2] Typically, 2-3 equivalents of the base are required. Ensure the pKa of the base is appropriate to deprotonate the amine without causing unwanted side reactions.

-

-

Consider Steric Hindrance: If either the pyrrole-3-carboxylic acid or the amine is sterically bulky, the coupling reaction can be significantly slower.

-

Action: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time. Using a more powerful coupling reagent like HATU is highly recommended in these cases.

-

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues in your coupling reaction.

Caption: A systematic workflow for troubleshooting low-yield pyrrole-3-carboxamide reactions.

Question 2: My reaction produces significant impurities, particularly an N-acylurea byproduct. How can I prevent this?

The formation of byproducts is a clear sign that a side reaction is competing with your desired amide bond formation.

Causality Analysis:

When using carbodiimide coupling reagents like EDC or DCC, the primary activated species is an O-acylisourea intermediate. This intermediate is highly reactive but can be unstable. If it does not react promptly with the amine, it can rearrange into a stable, unreactive N-acylurea byproduct, consuming your starting acid and reducing your yield.

Preventative Measures:

-

Utilize an Additive (The Gold Standard): This is the most effective solution. Add one equivalent of HOBt or, preferably, Oxyma Pure to the reaction mixture along with EDC.

-

Mechanism: The additive rapidly traps the O-acylisourea intermediate to form an active ester (OBt or Oxyma ester). These active esters are more stable against rearrangement but still highly reactive towards the amine. This reroutes the reaction pathway towards the desired product and away from the N-acylurea byproduct.

-

-

Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and additive relative to the limiting reagent (usually the carboxylic acid). Avoid a large excess, which can complicate purification.

-

Temperature Control: Perform the reaction at 0 °C initially, then allow it to warm to room temperature. Lower temperatures can slow the rate of the rearrangement side reaction.

Question 3: My product is difficult to purify. What strategies can I use?

Pyrrole-3-carboxamides can be polar and sometimes exhibit poor solubility, making purification challenging.[4]

Causality Analysis:

The amide bond introduces a polar functional group. The pyrrole ring itself also contributes to the molecule's polarity. If the substituents on the pyrrole and amine are also polar, the final product can be difficult to separate from polar byproducts like urea derivatives or excess HOBt.

Purification Strategies:

-

Aqueous Workup Optimization:

-

Acid Wash: A wash with a dilute acid (e.g., 1M HCl or 10% potassium phosphate monobasic) will remove any unreacted amine and basic byproducts.[3]

-

Base Wash: A wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove unreacted pyrrole-3-carboxylic acid and acidic additives like HOBt.

-

Brine Wash: A final wash with saturated NaCl solution helps to remove residual water and some highly polar impurities like DMF.[3]

-

-

Chromatography Selection:

-

Column Chromatography: This is the most common method. Use a solvent system that provides good separation (Rf value of the product between 0.2-0.4). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

-

Reverse-Phase Chromatography: If the compound is highly polar and intractable on normal-phase silica, reverse-phase chromatography (C18 silica) using water/acetonitrile or water/methanol gradients is an excellent alternative.

-

-

Crystallization: If the product is a solid, crystallization can be a highly effective purification method that avoids chromatography altogether. Screen various solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetone) to find suitable conditions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about optimizing your experimental design from the outset.

Question 4: How do I choose the right coupling reagent for my synthesis?

The choice of coupling reagent is a critical parameter that depends on the substrate's reactivity, steric hindrance, and the need to preserve stereochemical integrity.

Expertise & Experience:

While dozens of coupling reagents exist, they can be grouped into a few major classes. For most standard applications, a uronium/aminium salt like HATU is a superior choice due to its high efficiency and low rate of side reactions. Carbodiimides are cheaper but often require additives for best performance.

Comparison of Common Coupling Reagents

| Reagent Class | Examples | Strengths | Weaknesses | Best For |

| Carbodiimides | EDC, DCC | Inexpensive, readily available. | Can form N-acylurea byproducts; risk of racemization. | Simple, cost-sensitive syntheses with non-sensitive substrates. |

| Phosphonium Salts | PyBOP, BOP | High efficiency, low racemization. | BOP is potentially explosive; generates HMPA as a byproduct. | Couplings prone to racemization; sterically hindered substrates. |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Very high efficiency, fast reaction times, low side reactions.[1][4] | More expensive than EDC. | Difficult couplings, acid-sensitive substrates, and general-purpose use. |

Mechanism of Action Overview

Caption: Simplified mechanism showing byproduct formation with EDC vs. stable active ester formation with HATU or EDC/HOBt.

Question 5: What is the optimal solvent and temperature for the reaction?

The ideal solvent should fully dissolve all reactants and reagents while being inert to the reaction conditions.

Expertise & Experience:

-

Solvents:

-

N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity, which aids in dissolving most starting materials and reagents.[2] Its high boiling point also allows for heating if necessary.

-

Dichloromethane (DCM): A good, less polar alternative. It is volatile, making it easy to remove during workup. However, solubility can be an issue for more polar substrates.

-

Acetonitrile (MeCN): Another polar aprotic solvent that works well for many coupling reactions.[4]

-

Tetrahydrofuran (THF): A less polar option, sometimes used in combination with other solvents.

-

-

Temperature:

-

Standard Conditions: Most couplings are run between 0 °C and room temperature (20-25 °C). Starting the reaction at 0 °C, especially during the addition of the coupling reagent, can help control any initial exotherm and minimize side reactions.

-

Difficult Couplings: For sterically hindered or unreactive substrates, heating the reaction to 40-60 °C may be necessary to drive it to completion.

-

Question 6: Can I use an acid chloride of pyrrole-3-carboxylic acid instead?

While converting a carboxylic acid to an acid chloride is a classic activation method, it can be problematic for electron-rich heterocycles like pyrroles.

Causality Analysis:

The conditions required to generate the acid chloride (e.g., using thionyl chloride or oxalyl chloride) can be harsh and may lead to decomposition or polymerization of the sensitive pyrrole ring.[5] Furthermore, pyrrole acid chlorides can be unstable and difficult to handle.

Authoritative Recommendation:

It is generally preferable to use modern coupling reagents that allow for the direct conversion of the carboxylic acid to the amide under mild conditions. However, if a highly reactive acylating agent is needed, a superior alternative is to use a pyrrole acid chloride surrogate. For example, 2-(trichloroacetyl)pyrroles are stable, crystalline solids that act as excellent acid chloride equivalents.[4] They react smoothly with amines in a base-mediated reaction to form the amide bond without the harsh conditions of traditional acid chloride formation.[4]

Experimental Protocols

General Protocol for Pyrrole-3-Carboxamide Synthesis via HATU Coupling

This protocol provides a reliable starting point for the synthesis of a wide range of pyrrole-3-carboxamides.

Materials:

-

Pyrrole-3-carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF

Procedure:

-

Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the pyrrole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to make a ~0.1 M solution).

-

Activation: Stir the solution at room temperature for 1 minute.

-

Amine Addition: Add the amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) solution (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

-

Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Pyrrole. (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]

- Process for the purification of crude pyrroles. (1994). Google Patents.

-

Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry. Retrieved January 27, 2026, from [Link]

-

Li, J., et al. (2024). A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring. MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]

-

Why is the reaction of pyrrole difficult with acid? (2018). Quora. Retrieved January 27, 2026, from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH. Retrieved January 27, 2026, from [Link]

-

Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. Retrieved January 27, 2026, from [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Retrieved January 27, 2026, from [Link]

-

Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2010). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Zhang, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. Retrieved January 27, 2026, from [Link]

-

How do I avoid side reactions while doing this peptide coupling reaction? (2023). Reddit. Retrieved January 27, 2026, from [Link]

-

Coupling reaction sometimes works, sometimes doesn't. (2023). Reddit. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Navigating the Solubility Labyrinth of Pyrrole-Based Drug Candidates

Welcome to the technical support center dedicated to addressing the significant, yet surmountable, challenge of poor aqueous solubility in pyrrole-containing drug candidates. The pyrrole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs, including Atorvastatin and Sunitinib.[1][2] However, the very electronic and structural features that make the pyrrole ring a valuable pharmacophore—its aromaticity, planarity, and hydrogen bonding capability—often contribute to high crystal lattice energy and consequently, low solubility.[3][4]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, evidence-based solutions to the solubility hurdles encountered during preclinical and formulation development. We will move beyond theoretical concepts to offer actionable troubleshooting advice and detailed experimental protocols, grounded in established scientific principles.

Part 1: Troubleshooting Guide - Common Solubility Problems & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My pyrrole-based compound shows excellent in-vitro potency but precipitates out of solution in my aqueous assay buffer. What is my immediate course of action?

Answer: This is a classic "brick dust" problem, common with planar, aromatic molecules like many pyrrole derivatives. The immediate goal is to achieve a sufficient concentration for reliable bioassay data.

-

Initial Causality Check: The N-H proton on the pyrrole ring is a prime suspect. It can participate in strong intermolecular hydrogen bonds, leading to a highly stable, insoluble crystal lattice.[3][4][5] This is often the primary driver of poor solubility in unsubstituted pyrroles.

-

Immediate Troubleshooting Steps:

-

Co-solvent Introduction: Your first line of defense is to introduce a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is common, but consider its potential effects on your assay. Other options include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400). The goal is to disrupt the crystal packing just enough to solubilize the compound at the required concentration.

-

pH Adjustment: If your molecule has ionizable functional groups, adjusting the pH of the buffer can dramatically increase solubility. For a pyrrole derivative with a basic side chain (like the diethylaminoethyl group in Sunitinib), lowering the pH will protonate that group, leading to salt formation and increased aqueous solubility.[6] Conversely, an acidic moiety will be more soluble at a higher pH.

-

Use of Solubilizing Excipients: For screening purposes, non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations to form micelles that encapsulate the hydrophobic pyrrole core.

-

-

Long-Term Strategy: If the compound is a promising hit, these initial steps are merely a stopgap. The long-term solution involves the more robust formulation strategies discussed in the subsequent sections, such as salt formation or amorphous solid dispersions.

Question 2: I've attempted to make a salt form of my basic pyrrole-containing API, but the resulting salt is hygroscopic and unstable. What went wrong?

Answer: Salt formation is a powerful technique, but counterion selection is critical. Hygroscopicity and instability often arise from a suboptimal pairing of the API with the counterion.

-

Scientific Rationale: The goal of salt formation is to replace the strong, directional hydrogen bonds of the freebase in the crystal lattice with ionic interactions, which are generally more favorable for dissolution. However, the chosen counterion can also strongly interact with water, leading to moisture uptake (hygroscopicity), or it may lead to a less stable crystalline form.

-

Troubleshooting & Protocol:

-

Systematic Counterion Screen: Do not rely on a single counterion. A systematic screen is essential. For a basic API, a panel of pharmaceutically acceptable acids should be evaluated.

-

pKa Mismatch: A common issue is a small difference between the pKa of the basic API and the acidic counterion. A larger ΔpKa (generally > 3) is preferred to ensure complete proton transfer and the formation of a stable ionic bond rather than a cocrystal or a disproportionated mixture.

-

Characterization is Key: Each salt form must be thoroughly characterized.

-

Powder X-ray Diffraction (PXRD): To confirm the formation of a new, crystalline salt form.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.

-

Dynamic Vapor Sorption (DVS): To quantify the degree of hygroscopicity.

-

Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.

-

-

A successful example is Sunitinib, which is formulated as a malate salt. While the free base is poorly soluble, the malate salt exhibits aqueous solubility in excess of 25 mg/mL over a pH range of 1.2 to 6.8.[6] However, even with this success, researchers have explored other salts of Sunitinib with adipic acid, glutaric acid, and others, which showed 6 to 10 times greater aqueous solubility than the marketed malate salt, demonstrating the value of a thorough salt screen.[7]

Question 3: I created an amorphous solid dispersion (ASD) of my pyrrole-based drug, and initial dissolution was great, but the compound quickly crashed out of solution. How can I maintain supersaturation?

Answer: This phenomenon, known as "spring and parachute," is common with ASDs. The "spring" is the rapid dissolution of the high-energy amorphous form, creating a supersaturated solution. The "parachute" is the ability of the formulation to maintain this supersaturated state long enough for absorption. Your "parachute" is failing.

-

Causality - The Role of the Polymer: The polymer in an ASD has two primary functions: to stabilize the drug in its amorphous state in the solid form and to inhibit crystallization from the supersaturated solution upon dissolution.[8] The rapid precipitation indicates that your chosen polymer is not adequately performing the second function. This can be due to poor drug-polymer miscibility or the polymer's inability to inhibit nucleation and crystal growth in the aqueous environment.

-

Troubleshooting the Formulation:

-

Polymer Selection: The choice of polymer is paramount. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is often an excellent choice as it can interact with the drug via hydrogen bonding and sterically hinder crystallization in solution. Polyvinylpyrrolidone (PVP) and its copolymer with vinyl acetate (PVP/VA or Soluplus®) are also widely used.[9][10] A screening of different polymers is essential.

-

Drug Loading: High drug loading can overwhelm the stabilizing capacity of the polymer. Experiment with lower drug-to-polymer ratios (e.g., 1:3, 1:5). While this increases the pill burden, it may be necessary for stability.

-

Addition of a Surfactant: Incorporating a surfactant into the ASD formulation can help stabilize the dissolved drug in micelles, further preventing precipitation.

-

-

Visualizing the Concept:

Caption: The "Spring and Parachute" model of ASD dissolution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason many pyrrole-based compounds are poorly soluble?

A: The primary reason lies in the strong intermolecular forces within their crystal structures. The pyrrole ring itself is flat and aromatic, promoting efficient π-π stacking. Furthermore, if the pyrrole nitrogen is unsubstituted (contains an N-H group), it acts as an excellent hydrogen bond donor, while carbonyl groups or other heteroatoms on the molecule can act as acceptors.[5] These combined forces create a very stable and tightly packed crystal lattice, which requires a large amount of energy to break apart, resulting in low aqueous solubility.[4]

Q2: Should I consider N-substitution on the pyrrole ring to improve solubility?

A: Yes, this is a valid medicinal chemistry strategy. Replacing the N-H proton with a small alkyl or other functional group eliminates the strong N-H hydrogen bond donor capability.[1] This can significantly disrupt the crystal packing and lower the lattice energy, which in turn can improve solubility. However, this modification must be carefully evaluated as it can also impact the compound's binding affinity to its biological target. The N-H group itself may be a critical interaction point with the target protein.[1]

Q3: When should I choose a nanosuspension over an amorphous solid dispersion?

A: The choice depends on the physicochemical properties of the drug and the desired formulation characteristics.

-

Choose a Nanosuspension when:

-

The drug has a very high melting point and is difficult to amorphize.

-

The drug is prone to degradation at the high temperatures often used in hot-melt extrusion for ASDs.

-

You need a formulation suitable for parenteral (injectable) administration.

-

-

Choose an ASD when:

-

The drug can be successfully converted to and stabilized in an amorphous form.

-

You are developing an oral solid dosage form (e.g., tablet or capsule).

-

You need to achieve a very high degree of supersaturation to drive absorption.

-

Q4: How can computational models help me in addressing solubility issues?

A: Computational models are increasingly valuable in the early stages of drug development.[11]

-

Solubility Prediction: In silico models can predict the aqueous solubility of a candidate molecule based on its structure, helping to flag problematic compounds early.[11]

-

Excipient Screening: Models can predict drug-polymer miscibility, a critical parameter for designing stable ASDs.[12][13] This can help narrow down the number of polymers to screen experimentally, saving time and resources.

-

Salt/Cocrystal Former Selection: Computational approaches can help identify suitable counterions or co-formers for salt or cocrystal screening by predicting the likelihood of favorable interactions.

Part 3: Experimental Protocols & Data

Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry

This protocol provides a high-throughput method to assess the apparent solubility of a compound under specific buffer conditions.

Objective: To determine the concentration of a compound that remains in solution over a defined period after being introduced from a concentrated DMSO stock.

Methodology:

-

Preparation of Standards:

-

Prepare a 10 mM stock solution of the pyrrole-based compound in 100% DMSO.

-

Create a calibration curve by making serial dilutions of the stock solution in the chosen aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the final DMSO concentration is consistent across all standards (e.g., 1%).

-

Measure the absorbance of each standard at the compound's λ_max using a UV-Vis spectrophotometer. Plot absorbance vs. concentration to generate a standard curve.

-

-

Sample Preparation:

-

In a 96-well plate, add 198 µL of the aqueous buffer to each well.

-

Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final nominal concentration of 100 µM and 1% DMSO. Mix thoroughly by pipetting.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for a set time (e.g., 2 hours).

-

After incubation, centrifuge the plate to pellet any precipitated compound.

-

Carefully transfer the supernatant to a new UV-transparent 96-well plate.

-

Measure the absorbance of the supernatant at the λ_max.

-

-

Calculation:

-

Using the standard curve equation, calculate the concentration of the compound in the supernatant. This value represents the kinetic solubility under the tested conditions.

-

Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of a pyrrole-based API to enhance its dissolution rate.

Methodology:

-

Polymer and Solvent Selection:

-

Select a suitable polymer (e.g., HPMCAS, PVP/VA 64).

-

Identify a common solvent system that can dissolve both the API and the polymer at the desired ratio (e.g., a mixture of dichloromethane and methanol).

-

-

Solution Preparation:

-

Dissolve the API and the polymer in the chosen solvent system at the target drug:polymer ratio (e.g., 25:75 w/w). A typical solids concentration is 5-10% (w/v).

-

Ensure complete dissolution by stirring or gentle warming if necessary.

-

-

Spray Drying Process:

-

Set up the spray dryer with the appropriate nozzle.

-

Optimize the spray drying parameters:

-

Inlet Temperature: High enough to evaporate the solvent but low enough to avoid drug degradation.

-

Aspirator/Gas Flow Rate: Controls the drying time and particle size.

-

Pump/Feed Rate: Controls the rate at which the solution is introduced.

-

-

Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.

-

-

Collection and Secondary Drying:

-

The dried powder is collected from the cyclone.

-

The collected powder should be further dried under vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

-

-

Characterization:

-

Confirm the amorphous nature of the API in the dispersion using PXRD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature, T_g).

-

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential impact of various solubility enhancement strategies on a hypothetical poorly soluble pyrrole-based drug candidate ("Pyrrolinib").

| Strategy | Formulation Details | Resulting Aqueous Solubility (pH 6.8) | Advantages | Key Challenges |

| Micronization | Jet milling to d(90) < 5 µm | ~5 µg/mL | Simple, well-established process. | Limited solubility increase; risk of particle aggregation. |

| Salt Formation | Pyrrolinib-HCl (1:1 molar ratio) | ~150 µg/mL | Significant solubility increase for ionizable drugs. | Only for ionizable APIs; risk of hygroscopicity, disproportionation. |

| Amorphous Solid Dispersion | 20% Pyrrolinib in HPMCAS (Spray Dried) | >1000 µg/mL (transient) | High supersaturation potential; can be formulated into tablets. | Physical instability (recrystallization); requires careful polymer selection. |

| Nanosuspension | 5% Pyrrolinib, stabilized with Poloxamer 188 | ~50 µg/mL (saturation solubility) | Increased dissolution velocity; suitable for parenteral delivery. | Physical stability (particle growth); requires specialized equipment. |

| Cyclodextrin Complexation | 1:1 complex with HP-β-CD | ~250 µg/mL | Forms true solutions; can mask taste. | Limited to molecules that fit in the cyclodextrin cavity; can be expensive.[14] |

Part 4: Visualization of Workflows

Decision Tree for Solubility Enhancement

This diagram outlines a logical workflow for selecting a suitable solubility enhancement strategy for a new pyrrole-based drug candidate.

Caption: A decision-making workflow for solubility enhancement.

References

-

Della Corte, C.M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. Available from: [Link]

-

Jasiński, M., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules, 27(21), 7304. Available from: [Link]

-

Poczopko, P., et al. (2021). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. ACS Omega, 6(24), 15894–15905. Available from: [Link]

-

Al-Obaidi, H., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecular Pharmaceutics, 13(7), 2449–2457. Available from: [Link]

-

MilliporeSigma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Available from: [Link]

-

Rasal, V.P., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 4399–4435. Available from: [Link]

-

Kim, D.S., et al. (2015). Preparation and evaluation of solid dispersion of atorvastatin calcium with Soluplus® by spray drying technique. Archives of Pharmacal Research, 38(7), 1346–1355. Available from: [Link]

-

Sangwan, S., et al. (2014). Novel Salts of Sunitinib an Anticancer Drug with Improved Solubility. Molecules, 19(12), 21057–21073. Available from: [Link]

-

Thayer, A.M. (2012). Qualitative and quantitative methods to determine miscibility in amorphous drug–polymer systems. Kinam Park's Lab. Available from: [Link]

-

Goudarzi, R., & Mahboobian, M.M. (2023). Formulation and evaluation of atorvastatin tablets by solid dispersion technique. Acta Pharmaceutica Sciencia, 61(3), 285-298. Available from: [Link]

-

U.S. Food and Drug Administration. (2018). SUTENT (Sunitinib malate) capsules Label. Available from: [Link]

-

Yang, Y., et al. (2016). Selection of Polymeric Carriers for Probucol Amorphous Solid Dispersions. Ashland. Available from: [Link]

-

Ujhelyi, Z., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3717. Available from: [Link]

-

Ramirez, J.N., et al. (2017). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 7(12), 385. Available from: [Link]

-

Discour, M., et al. (2023). A computational procedure for predicting excipient effects on protein-protein affinities. bioRxiv. Available from: [Link]

-

Marsac, P.J., et al. (2006). Evaluation of drug-polymer miscibility in amorphous solid dispersion systems. Journal of Pharmaceutical Sciences, 95(11), 2417-2430. Available from: [Link]

-

Yang, T.H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 13(10), 295. Available from: [Link]

-

Pandey, G., et al. (2022). Caspase-3 Inhibition Prediction of Pyrrolo[3,4-c]Quinoline-1,3-Diones Derivatives Using Computational Tools. Indian Journal of Pharmaceutical Sciences, 84(2), 334-345. Available from: [Link]

-

Galvão, K.L., et al. (2020). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. AAPS PharmSciTech, 21(1), 33. Available from: [Link]

-

Patel, J.R., et al. (2013). Formulation and evaluation of solid dispersion of atorvastatin calcium. Journal of Pharmaceutical Investigation, 43, 201-211. Available from: [Link]

-

Lee, W.H., et al. (2022). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6701. Available from: [Link]

-

Papaneophytou, C.P., & Vertzoni, M. (2009). Biorelevant Dissolution Methods and Their Applications in In Vitro- In Vivo Correlations for Oral Formulations. AAPS Journal, 11(4), 763–772. Available from: [Link]

-

U.S. Food and Drug Administration. (2018). SUTENT (Sunitinib malate) capsules Label. Available from: [Link]

-

Barmpalexis, P., et al. (2022). Design and Evaluation of Two-Step Biorelevant Dissolution Methods for Docetaxel Oral Formulations. Pharmaceutics, 14(4), 882. Available from: [Link]

-

Bagchi, S., & Paiva-Santos, A.C. (2022). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 14(11), 2397. Available from: [Link]

-

Al-kassas, R., et al. (2016). Formulation Development and In-Vivo Evaluation of Atorvastatin Calcium Solid Dispersion in Streptozotocin Induced Diabetic Mice. Pharmacology & Pharmacy, 7, 263-277. Available from: [Link]

-

Gaba, P., et al. (2019). Emerging role of nanosuspensions in drug delivery systems. Biomedicine & Pharmacotherapy, 115, 108957. Available from: [Link]

-

Sharma, D., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Chemical, Pharmaceutical and Medical Sciences, 11, 1-15. Available from: [Link]

-

La-Beck, N.M., et al. (2012). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition, 40(7), 1353-1358. Available from: [Link]

-

Al-Obaidi, H., et al. (2018). Liposome Formulations of Hydrophobic Drugs. Methods in Molecular Biology, 1682, 1-11. Available from: [Link]

-

Laouini, A., et al. (2012). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Journal of Nanoscience and Nanotechnology, 12(12), 9131-9159. Available from: [Link]

-

U.S. Food and Drug Administration. (2018). Liposome Drug Products: Chemistry, Manufacturing, and Controls; In Vitro Dissolution Testing; and In Vivo Bioavailability and Bioequivalence Studies. Available from: [Link]

-

I.A.C. (2020). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. JoVE. Available from: [Link]

-

Vertzoni, M., et al. (2010). Biorelevant Dissolution Testing. YouTube. Available from: [Link]

-

Klein, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(4), 28-34. Available from: [Link]

-

Patel, M.M., & Patel, D.M. (2014). Formulation Strategies of Nanosuspensions for Various Administration Routes. Current Drug Delivery, 11(5), 626-640. Available from: [Link]

-

Singh, A., et al. (2024). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. Available from: [Link]

-

Shah, S., et al. (2020). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 17(6), 1845–1862. Available from: [Link]

-

Bagde, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 829. Available from: [Link]

-

I.A.C. (2023). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Journal of the Chilean Chemical Society. Available from: [Link]

-

Singh, A., et al. (2023). Machine learning approach for predicting the yield of pyrroles and dipyrromethanes condensation reactions with aldehydes. ResearchGate. Available from: [Link]

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate [mdpi.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. journalirjpac.com [journalirjpac.com]

- 8. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and evaluation of solid dispersion of atorvastatin calcium with Soluplus® by spray drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medipol.edu.tr [medipol.edu.tr]

- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kinampark.com [kinampark.com]

- 13. A computational procedure for predicting excipient effects on protein-protein affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of Pyrrole and Pyrazole as Bioisosteres in Drug Design: A Guide for Medicinal Chemists

In the intricate world of drug design, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and minimizing toxicity. Bioisosterism, the substitution of one group with another that retains similar physicochemical or biological properties, is a cornerstone of this process. Among the vast arsenal of bioisosteres, five-membered aromatic heterocycles, particularly pyrrole and pyrazole, have emerged as versatile scaffolds. This guide provides an in-depth comparative analysis of these two heterocycles, offering experimental insights and data-driven guidance for researchers in drug discovery.

Fundamental Physicochemical and Structural Differences

At first glance, pyrrole and pyrazole are structurally similar five-membered aromatic rings. However, the presence of an additional nitrogen atom in pyrazole introduces profound differences in their electronic distribution, hydrogen bonding capabilities, and overall chemical character.

Pyrrole: This heterocycle contains a single nitrogen atom whose lone pair of electrons is integral to the 6π aromatic system. This delocalization renders the nitrogen atom's lone pair less available for protonation, making pyrrole a very weak base. The N-H proton, however, can act as a hydrogen bond donor.

Pyrazole: With two adjacent nitrogen atoms, pyrazole's electronic landscape is significantly different. One nitrogen atom's lone pair participates in the aromatic sextet (the "pyrrole-like" nitrogen), while the other nitrogen's lone pair resides in an sp2-hybridized orbital in the plane of the ring (the "pyridine-like" nitrogen). This arrangement allows pyrazole to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the lone pair on the second nitrogen). Consequently, pyrazole is more basic than pyrrole.

This dual hydrogen bonding capability is a critical differentiator in drug design, as it allows for more diverse and potentially stronger interactions with biological targets.

Comparative Physicochemical Properties

The subtle structural differences between pyrrole and pyrazole translate into distinct physicochemical properties that are crucial for drug development.

| Property | Pyrrole | Pyrazole | Rationale for Difference |

| pKa (of conjugate acid) | ~ -3.8 | ~ 2.5 | The lone pair of pyrrole's nitrogen is delocalized in the aromatic system, making it less available for protonation. Pyrazole has a pyridine-like nitrogen with a readily available lone pair, making it more basic. |

| logP (Octanol/Water) | ~ 0.75 | ~ 0.24 | The additional nitrogen atom in pyrazole increases its polarity and hydrogen bonding capacity with water, thus lowering its lipophilicity compared to pyrrole. |

| Dipole Moment | ~ 1.58 D | ~ 2.22 D | The two nitrogen atoms in pyrazole create a greater separation of charge, resulting in a larger dipole moment. |

| Hydrogen Bonding | Primarily Donor | Donor & Acceptor | Pyrrole's nitrogen lone pair is involved in aromaticity, leaving the N-H as the primary hydrogen bond donor. Pyrazole has both an N-H donor and a pyridine-like nitrogen acceptor. |

| Metabolic Stability | Susceptible to oxidation | Generally more stable | The pyrazole ring is often more resistant to oxidative metabolism by enzymes like cytochrome P450 compared to pyrrole. |

Expert Insight: The lower logP of pyrazole can be advantageous in reducing the lipophilicity of a lead compound, which is often a key objective in lead optimization to improve solubility and reduce off-target effects. Conversely, the more lipophilic nature of pyrrole might be beneficial for crossing the blood-brain barrier.

Impact on Drug-Target Interactions: A Mechanistic View

The differing hydrogen bonding capabilities of pyrrole and pyrazole directly influence how they interact with protein targets.

A pyrrole-containing drug can primarily form a hydrogen bond with an acceptor group on the target protein. In contrast, a pyrazole can engage in a bidentate interaction, forming hydrogen bonds with both a donor and an acceptor group in the binding pocket. This can lead to a significant increase in binding affinity and selectivity.

Case Study: Kinase Inhibitors

The pyrazole scaffold is particularly prominent in the design of protein kinase inhibitors. Kinase active sites often feature a "hinge" region with backbone amides that can act as both hydrogen bond donors and acceptors. The ability of pyrazole to mimic this interaction pattern contributes to its success in this therapeutic area. A search of clinically tested protein kinase inhibitors revealed 42 compounds containing an unfused pyrazole ring, compared to only 7 with a pyrrole ring, highlighting the pyrazole scaffold's importance.

Metabolic Stability and Pharmacokinetic Considerations

In general, pyrazole-containing drugs tend to exhibit greater metabolic stability than their pyrrole counterparts. The pyrrole ring can be susceptible to oxidative metabolism, which can lead to the formation of reactive metabolites. The pyrazole ring's electronic nature often makes it more resistant to such transformations. This enhanced stability can translate to a longer half-life and improved pharmacokinetic profile in vivo.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically compare the metabolic stability of a pyrrole- versus a pyrazole-containing analog, a standard in vitro assay using liver microsomes can be employed.

Objective: To determine the rate of metabolism of a pyrrole-containing compound and its pyrazole bioisostere.

Materials:

-

Test compounds (pyrrole and pyrazole analogs)

-

Liver microsomes (human, rat, or mouse)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (with internal standard) for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (at a final concentration of, for example, 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to distribute.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the rate constant of metabolism. From this, the in vitro half-life (t½) can be calculated.

Expected Outcome: It is often observed that the pyrazole analog will have a longer in vitro half-life compared to the pyrrole analog, indicating greater metabolic stability.

Synthetic Accessibility

Both pyrrole and pyrazole derivatives are generally accessible through well-established synthetic methodologies.

-

Pyrrole Synthesis: Common methods include the Paal-Knorr synthesis, Knorr pyrrole synthesis, and Hantzsch pyrrole synthesis. These often involve the condensation of dicarbonyl compounds with amines or ammonia.

-

Pyrazole Synthesis: The most prevalent method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives. Multicomponent reactions have also gained popularity for the efficient construction of substituted pyrazoles.

While both are synthetically tractable, the synthesis of unsymmetrically substituted pyrazoles can sometimes lead to mixtures of regioisomers, which may require careful reaction condition optimization or chromatographic separation.

Case Studies in Drug Discovery

The strategic replacement of a pyrrole with a pyrazole, or vice versa, has been explored in numerous drug discovery programs.

-

Rimonabant Analogs: In the development of cannabinoid-1 (CB1) receptor antagonists, the pyrazole core of rimonabant has been replaced with various bioisosteres, including pyrrole, to modulate activity and physicochemical properties.

-

Prolylcarboxypeptidase (PrCP) Inhibitors: A medicinal chemistry campaign identified pyrazoles as suitable bioisosteric replacements for amides in PrCP inhibitors, demonstrating their utility in mimicking the hydrogen bonding and conformational preferences of an amide bond.

Conclusion and Future Perspectives

The choice between a pyrrole and a pyrazole bioisostere is a nuanced decision that depends on the specific goals of the drug design project.

-

Choose Pyrrole when:

-

A simple hydrogen bond donor is required.

-

Increased lipophilicity is desired for properties like CNS penetration.

-

The metabolic lability of the ring is not a significant concern or can be addressed by other modifications.

-

-

Choose Pyrazole when:

-

Both hydrogen bond donor and acceptor functionalities are needed for enhanced binding affinity.

-

Improved metabolic stability and a more favorable pharmacokinetic profile are sought.

-

Reduced lipophilicity and increased aqueous solubility are objectives.

-

The pyrazole nucleus is increasingly recognized as a "privileged scaffold" in medicinal chemistry, with a growing number of FDA-approved drugs incorporating this moiety. Its versatile binding capabilities and robust metabolic profile suggest that the strategic use of pyrazole as a bioisostere will continue to be a fruitful avenue in the discovery of novel therapeutics. As our understanding of drug-target interactions deepens, the rational application of such bioisosteric replacements will be more critical than ever in the quest for safer and more effective medicines.

References

-

Which is more basic pyrazole or pyrrole? - Quora. (2016). Retrieved from [Link]

-

Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-931. Retrieved from [Link]

-

Mihai, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10985. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 693. Retrieved from [Link]

-

Costin, G. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854. Retrieved from [Link]

-

Hussein, W. M., et al. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 23(9), 2337. Retrieved from [Link]

-

Vasile, C. M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(3), 1836. Retrieved from [Link]

-

Sahu, B., et al. (2024). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 14(33), 24108-24141. Retrieved from [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 637845. Retrieved from [Link]

-

Kumar, K., & Arun, K. (2020). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Indian Chemical Society, 97(10), 1835-1856. Retrieved from [Link]

-

Pyrrole. (n.d.). In Wikipedia. Retrieved from [Link]

-

Kumar, A., & Singh, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. Retrieved from [Link]

-

Singh, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(9), 1121. Retrieved from [Link]

-

Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1774-1778. Retrieved from [Link]

-

Pyrrole. (n.d.). PubChem. Retrieved from [Link]

-

Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2025). ResearchGate. Retrieved from [Link]

-

Kumar, S., et al. (2018). Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide. ACS Omega, 3(10), 13073-13086. Retrieved from [Link]

-

Ottanà, R., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(22), 7040-7052. Retrieved from [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3633. Retrieved from [Link]

-

Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2005). Journal of Medicinal Chemistry. Retrieved from [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. Retrieved from [Link]

-

Kumar, S., et al. (2018). Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide. ACS Omega, 3(10), 13073-13086. Retrieved from [Link]

-

Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(9), 1709-1727. Retrieved from [Link]

- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR1

A Researcher's Guide to Assessing the Selectivity Profile of 5-carbamoyl-1H-pyrrole-3-carboxylic Acid Derivatives

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its intended biological target, alongside a comprehensive understanding of its off-target effects, is paramount. Small molecule drugs often interact with multiple unintended targets, which can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] The 5-carbamoyl-1H-pyrrole-3-carboxylic acid scaffold is a versatile chemical entity that has given rise to a variety of biologically active compounds, including potent enzyme inhibitors.[3][4][5] Notably, derivatives of this core structure have been developed as kinase inhibitors, such as Sunitinib (SU11248), which targets VEGFR2 and PDGF-Rβ tyrosine kinases.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the selectivity profile of novel 5-carbamoyl-1H-pyrrole-3-carboxylic acid derivatives, ensuring a thorough understanding of their therapeutic potential and safety liabilities.

The Imperative of Selectivity Profiling

A thorough selectivity profile is crucial for several reasons. Firstly, it helps to elucidate the mechanism of action of a compound by confirming its engagement with the intended target and identifying any other interactions that might contribute to its pharmacological effect. Secondly, early identification of off-target interactions can mitigate the risk of adverse effects in later stages of drug development.[1][2] Finally, understanding a compound's selectivity across a broad range of related and unrelated targets can reveal opportunities for drug repurposing.[6]

A Multi-tiered Approach to Selectivity Assessment

A robust assessment of a compound's selectivity profile involves a multi-pronged approach, starting with focused biochemical assays and progressing to broader cellular and systemic evaluations. This tiered strategy allows for a cost-effective and scientifically rigorous characterization of the investigational molecule.

Tier 1: Primary Target Engagement and Potency

The initial step is to quantify the interaction of the derivative with its intended primary target. This is typically achieved through in vitro enzyme or binding assays.

Experimental Protocol: Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.[7][8]

1. Reagents and Materials:

- Purified target enzyme

- Enzyme-specific substrate

- Test compound (5-carbamoyl-1H-pyrrole-3-carboxylic acid derivative)

- Assay buffer (optimized for pH, ionic strength, and cofactors)

- Detection reagents (e.g., for measuring product formation or substrate depletion)

- Microplates (e.g., 96- or 384-well)

- Plate reader (e.g., spectrophotometer, fluorometer, luminometer)

2. Procedure:

- Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

- Add a small volume of the diluted compound to the microplate wells. Include a DMSO-only control (representing 100% enzyme activity) and a control with a known inhibitor (positive control).

- Add the purified enzyme to the wells and incubate for a pre-determined time to allow for compound binding.

- Initiate the enzymatic reaction by adding the substrate.

- Monitor the reaction progress over time (kinetic assay) or stop the reaction after a fixed time point (endpoint assay).[9]

- Add detection reagents and measure the signal using a plate reader.

- Calculate the percent inhibition for each compound concentration relative to the DMSO control.

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values

The results of these assays can be summarized in a table for easy comparison of the potency of different derivatives against the primary target.

| Derivative | Primary Target | IC50 (nM) |

| Compound A | Kinase X | 15 |

| Compound B | Kinase X | 5 |

| Compound C | Kinase X | 150 |

| Sunitinib (Reference) | VEGFR2 | 2 |

This table presents hypothetical data for illustrative purposes.

Tier 2: Broad Selectivity Screening (Kinome and Beyond)

Once a compound demonstrates potent activity against its primary target, the next critical step is to assess its selectivity across a broad panel of related and unrelated targets. For kinase inhibitors, this involves screening against a large portion of the human kinome.[10][11]

Experimental Workflow: Kinome Profiling